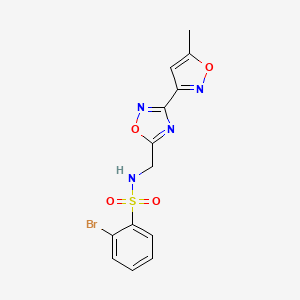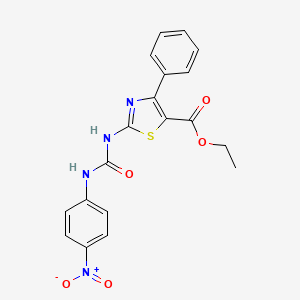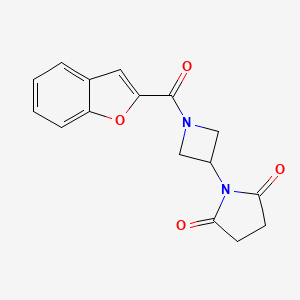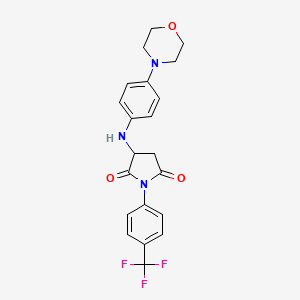
7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
7-((2,4-Dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, as part of the 4H-chromen-4-one family, has been involved in various synthetic and biological studies. For instance, Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, revealing their antimicrobial and antioxidant activity Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008.
Anticancer Potential
Compounds from this family have shown promise in cancer research. Kemnitzer et al. (2004) discovered 4-aryl-4H-chromenes as potent apoptosis inducers in cancer cells, demonstrating their potential as anticancer agents Kemnitzer, Drewe, Jiang, Zhang, Wang, Zhao, Jia, Herich, Labreque, Storer, Meerovitch, Bouffard, Rej, Denis, Blais, Lamothe, Attardo, Gourdeau, Tseng, Kasibhatla, & Cai, 2004.
Anti-osteoporotic Evaluation
Tseng et al. (2009) reported on the synthesis and anti-osteoporotic evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives related to 4H-chromen-4-one, showing significant inhibitory effects on osteoclast activity Tseng, Chen, Lu, Wang, Tsai, Lin, Chen, Chang, Wang, Ho, & Tzeng, 2009.
Antivascular and Antitumor Properties
Gourdeau et al. (2004) explored the antivascular and antitumor properties of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a series showing potent in vitro cytotoxic activity and the ability to disrupt tumor vasculature Gourdeau, Leblond, Hamelin, Desputeau, Dong, Kianicka, Custeau, Boudreau, Geerts, Cai, Drewe, Labrecque, Kasibhatla, & Tseng, 2004.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to inhibit aurora kinase a (aurka) , a protein that plays a crucial role in cell division .
Mode of Action
It’s suggested that similar compounds inhibit the activity of aurka, leading to cell cycle arrest at the g2/m phase . This implies that the compound might interact with AURKA, inhibiting its function and subsequently affecting the cell cycle.
Biochemical Pathways
The compound potentially affects the cell cycle pathway by inhibiting AURKA . AURKA is involved in the regulation of the cell cycle, particularly the transition from G2 phase to M phase. Inhibition of AURKA can lead to cell cycle arrest, preventing the cells from dividing .
Result of Action
The compound’s action on AURKA can lead to cell cycle arrest at the G2/M phase, preventing cell division . This could potentially lead to the death of cancer cells, as they are unable to proliferate. Additionally, the compound may induce caspase-mediated apoptotic cell death .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-26-17-9-11-20(22(13-17)27-2)24-16-8-10-18-21(12-16)28-14-19(23(18)25)15-6-4-3-5-7-15/h3-14,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOJKJXTPSGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)
![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)

![[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2481561.png)
![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)

